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Compound of Interest

Compound Name:
3-Fluoro-2-

methoxybenzenemethanol

Cat. No.: B1322474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Fluoro-2-
methoxybenzenemethanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for

this specific compound in public databases, this guide presents predicted data based on the

analysis of its immediate precursor, 2-Fluoro-3-methoxybenzaldehyde, and established

principles of spectroscopy. Detailed experimental protocols for acquiring such spectra are also

provided.

Predicted Spectral Data
The following tables summarize the anticipated quantitative spectral data for 3-Fluoro-2-
methoxybenzenemethanol. These predictions are derived from the known spectral data of its

precursor, 2-Fluoro-3-methoxybenzaldehyde, and the expected chemical shifts and

fragmentation patterns following the reduction of the aldehyde to a primary alcohol.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-2-methoxybenzenemethanol
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Chemical Shift
(δ, ppm)

Multiplicity
Number of
Protons

Assignment

Predicted
Coupling
Constants (J,
Hz)

~7.1-7.3 m 3H Ar-H

~4.7 s 2H -CH₂OH

~3.9 s 3H -OCH₃

~2.0-3.0 (broad) s 1H -OH

Note: The chemical shifts of the aromatic protons are complex due to fluorine-proton coupling.

The hydroxyl proton's chemical shift can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-2-methoxybenzenemethanol

Chemical Shift (δ, ppm) Assignment Predicted C-F Coupling

~150-155 (d) C-F Large ¹JCF

~140-145 (d) C-OCH₃ Smaller ²JCF or ³JCF

~125-130 C-CH₂OH

~115-125 (m) Ar-C

~60-65 -CH₂OH

~55-60 -OCH₃

Note: The aromatic region will show complex splitting patterns due to carbon-fluorine coupling.

Table 3: Predicted IR Spectral Data for 3-Fluoro-2-methoxybenzenemethanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad, Strong O-H stretch (alcohol)

~3100-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1600-1450 Medium-Strong C=C stretch (aromatic)

~1250-1000 Strong
C-O stretch (alcohol and

ether), C-F stretch

Table 4: Predicted Mass Spectrometry Data for 3-Fluoro-2-methoxybenzenemethanol

m/z Relative Intensity Assignment

156 Moderate [M]⁺ (Molecular Ion)

139 High [M-OH]⁺

125 High [M-CH₂OH]⁺

109 Moderate [M-CH₂OH, -O]⁺

77 Moderate [C₆H₅]⁺

Note: Fragmentation patterns are predicted based on typical benzylic alcohol fragmentation

pathways.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of 3-Fluoro-2-methoxybenzenemethanol in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

Instrument: A 300-500 MHz NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 8-16, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26

ppm).

3. ¹³C NMR Acquisition:

Instrument: A 75-125 MHz NMR spectrometer.

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory (e.g., diamond or zinc selenide crystal).[1][2]
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Sample Preparation: Place a small drop of the liquid 3-Fluoro-2-methoxybenzenemethanol
directly onto the center of the ATR crystal.[2] For a solid sample, place a small amount on the

crystal and apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: After analysis, wipe the crystal clean with a soft tissue dampened with a suitable

solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)
Electron Ionization (EI) Method:

Instrument: A mass spectrometer with an EI source, often coupled with a Gas

Chromatography (GC) system for sample introduction.[3]

Sample Introduction:

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent and inject it

directly into the ion source.

GC Inlet: Dissolve the sample in a suitable solvent and inject it onto a GC column. The

compound will be vaporized and separated from the solvent before entering the mass

spectrometer.

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1322474?utm_src=pdf-body
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectral characterization of a

chemical compound like 3-Fluoro-2-methoxybenzenemethanol.
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Caption: Workflow for Synthesis and Spectral Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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